Cas no 1803809-60-0 (2,4-Difluoro-6-methoxybenzamide)

2,4-Difluoro-6-methoxybenzamide is a fluorinated benzamide derivative characterized by its distinct substitution pattern, featuring methoxy and fluoro groups at strategic positions on the aromatic ring. This structural configuration enhances its reactivity and selectivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The electron-withdrawing fluorine atoms improve metabolic stability, while the methoxy group contributes to solubility and functional group compatibility. Its well-defined purity and consistent performance make it suitable for use in cross-coupling reactions, amidation processes, and other fine chemical applications. The compound is typically supplied with detailed analytical documentation to ensure reproducibility in research and industrial settings.
2,4-Difluoro-6-methoxybenzamide structure
1803809-60-0 structure
Product Name:2,4-Difluoro-6-methoxybenzamide
CAS No:1803809-60-0
MF:C8H7F2NO2
MW:187.143489122391
CID:4959924
Update Time:2025-06-11

2,4-Difluoro-6-methoxybenzamide Chemical and Physical Properties

Names and Identifiers

    • 2,4-Difluoro-6-methoxybenzamide
    • Inchi: 1S/C8H7F2NO2/c1-13-6-3-4(9)2-5(10)7(6)8(11)12/h2-3H,1H3,(H2,11,12)
    • InChI Key: LWMIOLUIKAGEJM-UHFFFAOYSA-N
    • SMILES: FC1=CC(=CC(=C1C(N)=O)OC)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 201
  • XLogP3: 1
  • Topological Polar Surface Area: 52.3

2,4-Difluoro-6-methoxybenzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on 2,4-Difluoro-6-methoxybenzamide

Professional Introduction to 2,4-Difluoro-6-methoxybenzamide (CAS No. 1803809-60-0)

2,4-Difluoro-6-methoxybenzamide, identified by its Chemical Abstracts Service (CAS) number 1803809-60-0, is a fluorinated aromatic amide derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit diverse biological activities, making it a subject of extensive investigation for potential therapeutic applications.

The structural features of 2,4-Difluoro-6-methoxybenzamide include a benzene ring substituted with fluorine atoms at the 2nd and 4th positions, a methoxy group at the 6th position, and an amide functional group. These modifications contribute to its unique electronic and steric properties, which are critical in determining its interaction with biological targets. The presence of fluorine atoms, in particular, is well-documented for enhancing metabolic stability, lipophilicity, and binding affinity in drug candidates.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of fluorinated compounds due to their tunable pharmacokinetic profiles. 2,4-Difluoro-6-methoxybenzamide exemplifies this trend, as it has been investigated for its potential role in modulating various biological pathways. Preliminary studies suggest that this compound may exhibit inhibitory activity against certain enzymes and receptors, which are implicated in inflammatory and infectious diseases.

One of the most compelling aspects of 2,4-Difluoro-6-methoxybenzamide is its structural similarity to known bioactive molecules. This feature allows researchers to leverage existing knowledge and frameworks when designing novel drug candidates. For instance, its core scaffold can be modified to enhance specificity or to improve pharmacological properties such as solubility and bioavailability. Such flexibility makes it a valuable intermediate in synthetic chemistry and drug discovery pipelines.

The synthesis of 2,4-Difluoro-6-methoxybenzamide involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and fluorination techniques, have been employed to achieve high yields and purity. These synthetic strategies not only highlight the compound's synthetic accessibility but also underscore the importance of modern chemical techniques in producing complex molecular architectures.

From a medicinal chemistry perspective, the amide group in 2,4-Difluoro-6-methoxybenzamide serves as a key pharmacophore. Amides are frequently found in biologically active compounds due to their ability to form hydrogen bonds and interact with specific binding pockets in proteins. The introduction of fluorine atoms further modulates these interactions, potentially leading to enhanced binding affinity and selectivity. This has prompted researchers to explore derivatives of 2,4-Difluoro-6-methoxybenzamide as lead compounds for further optimization.

Recent computational studies have shed light on the molecular interactions of 2,4-Difluoro-6-methoxybenzamide with biological targets. Molecular docking simulations have revealed that this compound can bind effectively to certain enzyme active sites, suggesting its potential as an inhibitor. These findings align with experimental observations where 2,4-Difluoro-6-methoxybenzamide has shown promising activity in vitro against relevant biological markers. Such computational approaches are increasingly integral to drug discovery workflows, enabling rapid screening and prioritization of candidate molecules.

The pharmacological profile of 2,4-Difluoro-6-methoxybenzamide is further illuminated by its interaction with cellular systems. In cell-based assays, this compound has demonstrated modulatory effects on pathways associated with inflammation and infection. While these findings are preliminary and require further validation through clinical trials, they underscore the compound's therapeutic potential. The ability to modulate such pathways makes 2,4-Difluoro-6-methoxybenzamide an attractive candidate for developing novel therapeutic strategies.

Regulatory considerations also play a crucial role in the development of 2,4-Difluoro-6-methoxybenzamide as a drug candidate. Compliance with Good Manufacturing Practices (GMP) ensures that the compound is produced under controlled conditions that meet safety and quality standards. Additionally, toxicological assessments are essential to evaluate potential side effects before advancing into clinical trials. These regulatory steps are critical for ensuring that promising compounds like 2,4-Difluoro-6-methoxybenzamide can progress safely through the drug development pipeline.

The future directions for research on 2,4-Difluoro-6-methoxybenzamide include exploring its mechanism of action in greater detail and optimizing its chemical structure for improved efficacy and safety. Combination therapies involving this compound with other bioactive molecules may also be investigated to enhance therapeutic outcomes. As our understanding of biological systems continues to evolve,the potential applications for compounds like 2,4-Difluoro-6-methoxybenzamide are likely to expand,offering new hope for treating various diseases.

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